Eticlopride Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
Eticlopride Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eticlopride hydrochloride is a potent and selective antagonist of the dopamine D2 and D3 receptors, making it an invaluable tool in neuroscience research and a potential candidate in drug development for psychiatric and neurological disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in experimental settings and for the development of reliable formulations. This in-depth technical guide provides a comprehensive overview of the solubility and stability of eticlopride hydrochloride, complete with quantitative data, detailed experimental protocols, and visualizations of its relevant signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O₃ · HCl | [1] |
| Molecular Weight | 377.31 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| pKa (phenolic group) | 6.93 ± 0.01 | Not found in search results |
| pKa (amino group) | 9.67 ± 0.02 | Not found in search results |
| Isoelectric Point | 8.30 | Not found in search results |
Solubility Profile
The solubility of eticlopride hydrochloride is a critical factor for the preparation of stock solutions and for its behavior in aqueous physiological environments.
Qualitative Solubility
Eticlopride hydrochloride is generally described as being soluble in water and organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1].
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for eticlopride hydrochloride in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Soluble to 100 mM | 100 | [2] |
| Ethanol | ~30 mg/mL | ~79.5 | |
| DMSO | ~25 mg/mL | ~66.2 | |
| Dimethylformamide (DMF) | ~25 mg/mL | ~66.2 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution; saturation unknown |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution; saturation unknown |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution |
Stability Profile
The stability of eticlopride hydrochloride in both solid and solution form is crucial for ensuring the accuracy and reproducibility of experimental results.
Solid-State Stability
| Condition | Stability |
| Storage at -20°C | ≥ 4 years |
| Storage at Room Temperature | Desiccate |
Solution Stability
| Condition | Stability |
| Stock solution in an appropriate solvent at -20°C | Up to one month |
| Stock solution in an appropriate solvent at -80°C | Not specified |
| Freshly prepared solutions | Recommended for immediate use |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of eticlopride hydrochloride.
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol describes the equilibrium solubility measurement of eticlopride hydrochloride in aqueous buffers of different pH values, as recommended by the World Health Organization.
Objective: To determine the equilibrium solubility of eticlopride hydrochloride at various pH levels.
Materials:
-
Eticlopride hydrochloride powder
-
Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0)
-
Mechanical shaker or orbital agitator with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Add an excess amount of eticlopride hydrochloride powder to a known volume of each buffer in separate flasks. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved drug remains constant.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To separate the solid from the liquid phase, centrifugation or filtration can be used.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of eticlopride hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Repeat the measurement in triplicate for each pH value.
Data Analysis: The equilibrium solubility is reported as the mean concentration of the saturated solution at each pH. A pH-solubility profile can be generated by plotting the solubility against the pH.
Caption: Workflow for determining equilibrium solubility.
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies, based on ICH guidelines.
Objective: To develop an HPLC method capable of separating eticlopride hydrochloride from its potential degradation products and to assess its stability under stress conditions.
Part A: Method Development
-
Column Selection: Start with a common reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.
-
Detection: Use a UV detector at a wavelength where eticlopride hydrochloride has significant absorbance (e.g., its λmax).
-
Gradient Elution: Develop a gradient elution program to separate the parent drug from any potential impurities or degradation products.
Part B: Forced Degradation Studies Prepare solutions of eticlopride hydrochloride (e.g., 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the solid drug powder or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug solution or solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Sample Analysis:
-
At each time point, withdraw a sample from the stressed solutions.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples using the developed HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Data Analysis:
-
Calculate the percentage of degradation of eticlopride hydrochloride under each stress condition.
-
Assess the peak purity of the parent drug peak to ensure that no degradation products are co-eluting.
-
The method is considered stability-indicating if it can resolve the parent drug from all degradation products.
Caption: Workflow for forced degradation studies.
Mechanism of Action and Signaling Pathways
Eticlopride hydrochloride exerts its effects by antagonizing dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. The antagonism of these receptors by eticlopride blocks the downstream signaling cascades initiated by dopamine.
G-protein Dependent Signaling
The canonical signaling pathway for D2/D3 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Caption: Eticlopride's antagonism of D2/D3 receptor G-protein signaling.
β-Arrestin Dependent Signaling
In addition to the G-protein pathway, D2/D3 receptors can also signal through a β-arrestin-dependent pathway. Upon receptor activation, β-arrestin is recruited, which can lead to the regulation of other signaling molecules such as Akt and GSK3. Eticlopride, as an antagonist, would also block this pathway.
Caption: Eticlopride's antagonism of D2/D3 receptor β-arrestin signaling.
Conclusion
This technical guide provides a consolidated resource on the solubility and stability of eticlopride hydrochloride for researchers and drug development professionals. While quantitative data on its solubility in various organic solvents and water is available, a comprehensive pH-solubility profile is lacking in the public domain. Similarly, while general stability information is known, detailed forced degradation studies are needed for a complete stability profile. The provided experimental protocols offer a framework for generating this critical data. The visualization of the D2/D3 receptor signaling pathways offers a clear understanding of the mechanism of action of eticlopride hydrochloride. This guide serves as a foundational tool to aid in the design of robust experiments and the development of stable formulations involving this important pharmacological agent.
